molecular formula C9H10O2 B1626028 Isochroman-3-ol CAS No. 42900-89-0

Isochroman-3-ol

Cat. No.: B1626028
CAS No.: 42900-89-0
M. Wt: 150.17 g/mol
InChI Key: JWOILLKILSILKB-UHFFFAOYSA-N
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Description

Isochroman-3-ol is a chemical compound that belongs to the class of isochromans, which are bicyclic structures containing a benzene ring fused to a tetrahydropyran ring. This compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Chemical Reactions Analysis

Types of Reactions: Isochroman-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidative transformation of the benzylic carbon of isochromans is a common method to synthesize functionalized isochromans . Additionally, electrochemical α-C(sp3)–H/O–H cross-coupling reactions of isochromans and alcohols in the presence of benzoic acid have been reported .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Friedel–Crafts reactions are frequently employed, using catalysts like aluminum chloride (AlCl3).

Major Products: The major products formed from these reactions include various substituted isochromans, which can be further derivatized for specific applications .

Mechanism of Action

The mechanism of action of isochroman-3-ol involves its ability to participate in various chemical reactions due to its unique structure. The oxa-Pictet–Spengler reaction, for example, involves the formation of a cyclic intermediate that can undergo further transformations . The molecular targets and pathways involved depend on the specific derivatives and their intended applications.

Comparison with Similar Compounds

Isochroman-3-ol can be compared with other similar compounds, such as:

This compound is unique due to its hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOILLKILSILKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20484020
Record name isochroman-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42900-89-0
Record name isochroman-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3.00 g (0.020 mol) of 1,4-dihydro-3H-2-benzopyran-3-one in 100 mL of dry dichloromethane, cooled to -78° C., was added dropwise, over 1 hour, 24 mL (0.022 mol) of a 1M solution of disobutyl aluminum hydride in dichloromethane. After stirring at -78° C. for 2 hours and at 0° C. for 15 minutes, 100 mL of ether was added, followed by dropwise addition of 1.2N HCl until a pH of 1-2 was reached. Separation of the organic phase, extraction of the aqueous phase with ether and concentration of the combined dried (MgSO4) extracts provided 2.8 g (91%) of 3,4-dihydro-1H-2-benzopyran-3-ol. This product decomposes on standing or on chromatography on silica gel and consequently was used directly for the next reaction step. TLC Rf 0.13 (SiO2, CH2Cl2, brown-orange CAS and heat).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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